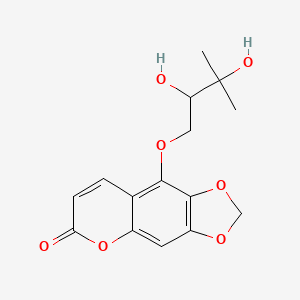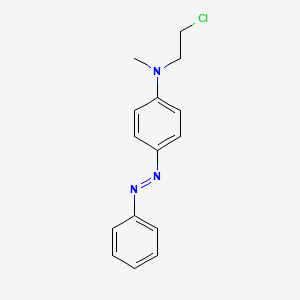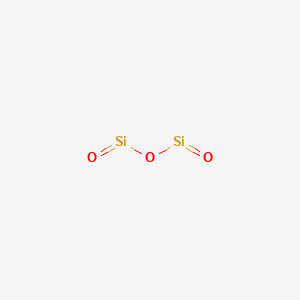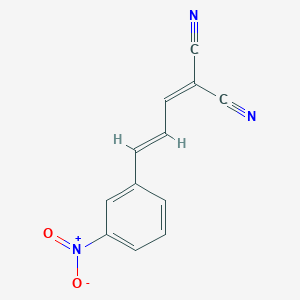
Malononitrile, (m-nitrocinnamylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, (m-nitrocinnamylidene)- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of two cyano groups (-CN) attached to a central carbon atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malononitrile, (m-nitrocinnamylidene)- can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide . Another method includes the reaction of malononitrile with aldehydes or ketones under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is widely practiced due to its efficiency and scalability . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, (m-nitrocinnamylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert malononitrile into amines or other reduced forms.
Substitution: The cyano groups in malononitrile can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of malononitrile include bases such as sodium hydride, acids, and various oxidizing and reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of malononitrile include heterocyclic compounds, amines, and substituted nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Applications De Recherche Scientifique
Malononitrile, (m-nitrocinnamylidene)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of malononitrile, (m-nitrocinnamylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with two cyano groups attached to a central carbon atom.
Cyanoacetonitrile: Another nitrile compound with a similar structure but different reactivity.
Dicyanomethane: A related compound with two cyano groups but different chemical properties.
Uniqueness
Malononitrile, (m-nitrocinnamylidene)- is unique due to its specific structure and reactivity. The presence of the m-nitrocinnamylidene group imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
41122-41-2 |
|---|---|
Formule moléculaire |
C12H7N3O2 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-11(9-14)5-1-3-10-4-2-6-12(7-10)15(16)17/h1-7H/b3-1+ |
Clé InChI |
SUUDBEARADVQJK-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C(C#N)C#N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


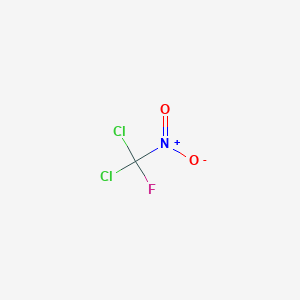
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
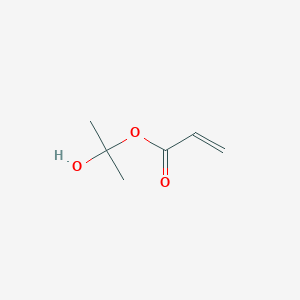
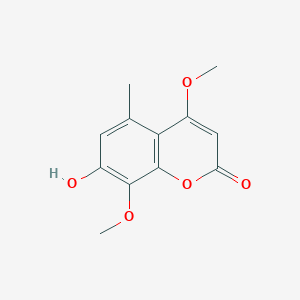




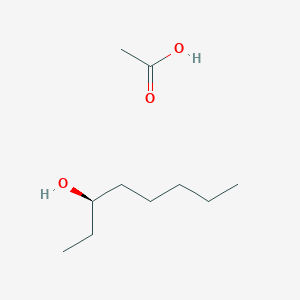
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
